molecular formula C19H19N5O2 B12169445 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B12169445
M. Wt: 349.4 g/mol
InChI Key: GKKHFVFUXRHTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring, and a benzamide group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyridine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired chemical transformations.

  • Step 1: Preparation of Pyrimidine Intermediate

    • Reactants: 4,6-dimethylpyrimidine
    • Conditions: Catalysts such as palladium or copper, solvents like ethanol or methanol, and temperatures around 80-100°C.
  • Step 2: Preparation of Pyridine Intermediate

    • Reactants: 6-methoxypyridine
    • Conditions: Similar catalysts and solvents as the pyrimidine preparation, with temperatures around 70-90°C.
  • Step 3: Coupling Reaction

    • Reactants: Pyrimidine intermediate, pyridine intermediate, and benzamide
    • Conditions: Catalysts like palladium on carbon, solvents such as dimethylformamide (DMF), and temperatures around 100-120°C.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 50-70°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0-25°C.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); temperatures around 25-50°C.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amine derivatives, and substitution may result in halogenated or nucleophile-substituted compounds.

Scientific Research Applications

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide shares structural similarities with other compounds, such as:
    • 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-methoxypyridin-3-yl)benzamide
    • 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-ethoxypyridin-3-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C19H19N5O2/c1-12-9-13(2)22-19(21-12)24-15-6-4-5-14(10-15)18(25)23-16-7-8-17(26-3)20-11-16/h4-11H,1-3H3,(H,23,25)(H,21,22,24)

InChI Key

GKKHFVFUXRHTKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3=CN=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.